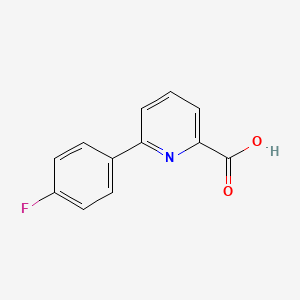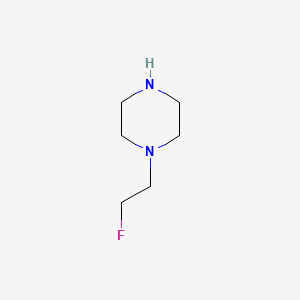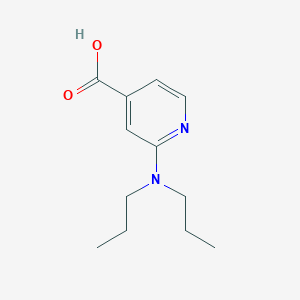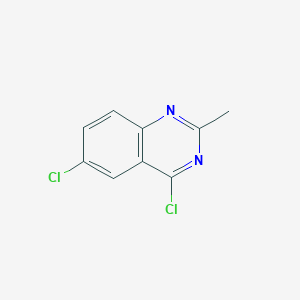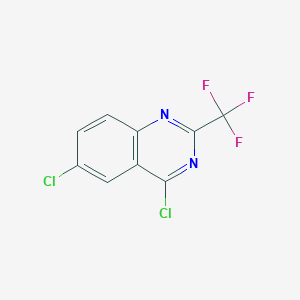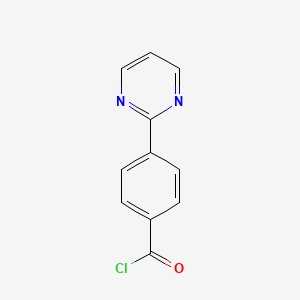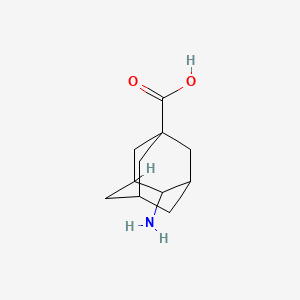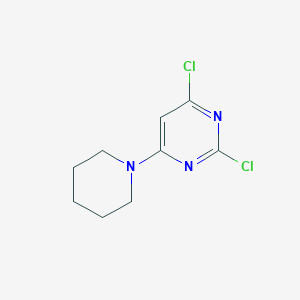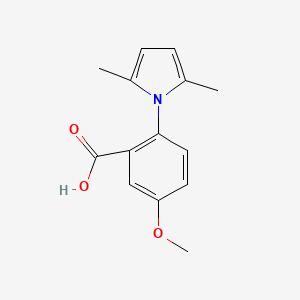
2-(2,5-二甲基吡咯-1-基)-5-甲氧基苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid is an organic compound that features a pyrrole ring substituted with two methyl groups and a methoxy group attached to a benzoic acid moiety
科学研究应用
2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is studied for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
作用机制
Target of Action
Related compounds have been shown to affect monoclonal antibody production in recombinant chinese hamster ovary cells .
Mode of Action
It is known that similar compounds can suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Biochemical Pathways
Related compounds have been shown to suppress the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Result of Action
Related compounds have been found to increase monoclonal antibody production .
生化分析
Biochemical Properties
2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to act as an antagonist of Eph receptors, reducing ephrin-A1 and -B1 binding to EphAs and EphBs receptors . This interaction inhibits ephrin-A1-dependent EphA2 activation, which is crucial for various cellular processes.
Cellular Effects
2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid affects various types of cells and cellular processes. In Chinese hamster ovary cell cultures, it has been found to suppress cell growth and increase cell-specific glucose uptake rate and intracellular adenosine triphosphate levels during monoclonal antibody production . Additionally, it suppresses galactosylation on monoclonal antibodies, a critical quality attribute of therapeutic monoclonal antibodies .
Molecular Mechanism
The molecular mechanism of 2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It acts as a competitive and reversible antagonist of Eph receptors, inhibiting ephrin binding and subsequent receptor activation . This inhibition affects downstream signaling pathways, leading to changes in cellular behavior and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For example, its inhibition efficiency on mild steel in an acidic environment decreases with increased immersion time and temperature . This suggests that the compound’s stability and effectiveness may vary under different experimental conditions.
Dosage Effects in Animal Models
The effects of 2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid vary with different dosages in animal models. Studies have shown that it acts as an antagonist of Eph receptors in the low micromolar range, reducing ephrin binding and receptor activation . Higher doses may lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been shown to inhibit enoyl ACP reductase and dihydrofolate reductase, enzymes involved in fatty acid synthesis and folate metabolism, respectively . These interactions can affect metabolic flux and metabolite levels, influencing cellular metabolism and function.
Transport and Distribution
The transport and distribution of 2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid within cells and tissues involve specific transporters and binding proteins. The compound’s localization and accumulation can affect its activity and function. For example, it has been found to increase monoclonal antibody production in Chinese hamster ovary cell cultures by influencing glucose uptake and adenosine triphosphate levels .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Substitution Reactions: The dimethyl groups are introduced via alkylation reactions using methyl iodide in the presence of a strong base like sodium hydride.
Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.
Coupling with Benzoic Acid: The final step involves coupling the substituted pyrrole with a benzoic acid derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
相似化合物的比较
Similar Compounds
2-(2,5-Dimethyl-pyrrol-1-yl)-benzoic acid: Lacks the methoxy group, which may affect its solubility and reactivity.
2-(2,5-Dimethyl-pyrrol-1-yl)-4-methoxy-benzoic acid: The position of the methoxy group can influence the compound’s electronic properties and biological activity.
2-(2,5-Dimethyl-pyrrol-1-yl)-5-hydroxy-benzoic acid: The hydroxyl group can form hydrogen bonds, potentially altering the compound’s interactions with biological targets.
Uniqueness
2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of both the methoxy and carboxylic acid groups allows for diverse chemical modifications and interactions with various molecular targets.
属性
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9-4-5-10(2)15(9)13-7-6-11(18-3)8-12(13)14(16)17/h4-8H,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLODQQNEVVFJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=C(C=C2)OC)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1321239.png)
![4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1321240.png)
